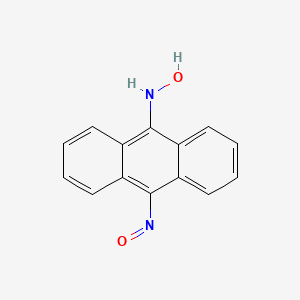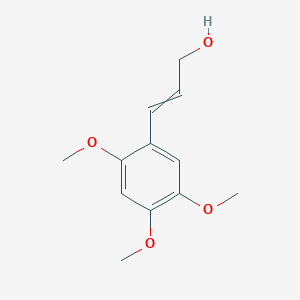![molecular formula C17H18BrN3O5 B14800681 4-{2-[(5-bromofuran-2-yl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14800681.png)
4-{2-[(5-bromofuran-2-yl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(5-bromo-2-furoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide is a complex organic compound with a unique structure that includes a furoyl hydrazino group, a bromine atom, and an ethoxyphenyl group
Vorbereitungsmethoden
The synthesis of 4-[2-(5-bromo-2-furoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide typically involves multiple steps. The process begins with the preparation of the furoyl hydrazine derivative, which is then reacted with an appropriate ethoxyphenyl compound under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts may be employed to enhance the reaction rate and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
4-[2-(5-bromo-2-furoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the furoyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-[2-(5-bromo-2-furoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 4-[2-(5-bromo-2-furoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The furoyl hydrazino group is believed to play a crucial role in its biological activity by interacting with enzymes or receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4-[2-(5-bromo-2-furoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide stands out due to its unique combination of functional groups. Similar compounds include:
4-[2-(5-bromo-2-furoyl)hydrazino]-N-(2,4-dichlorophenyl)-4-oxobutanamide: This compound has a dichlorophenyl group instead of an ethoxyphenyl group, which may result in different chemical and biological properties.
4-(2-(5-bromo-2-furoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate: This compound has a methoxyphenyl group and a methylbenzoate group, which also contribute to its distinct characteristics.
These comparisons highlight the uniqueness of 4-[2-(5-bromo-2-furoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide and its potential for diverse applications.
Eigenschaften
Molekularformel |
C17H18BrN3O5 |
|---|---|
Molekulargewicht |
424.2 g/mol |
IUPAC-Name |
4-[2-(5-bromofuran-2-carbonyl)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C17H18BrN3O5/c1-2-25-12-5-3-11(4-6-12)19-15(22)9-10-16(23)20-21-17(24)13-7-8-14(18)26-13/h3-8H,2,9-10H2,1H3,(H,19,22)(H,20,23)(H,21,24) |
InChI-Schlüssel |
LDKLGFZFKGQUCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=CC=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


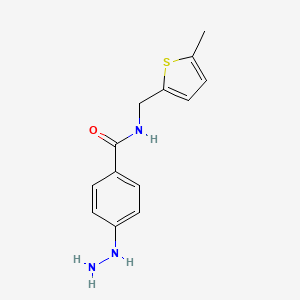
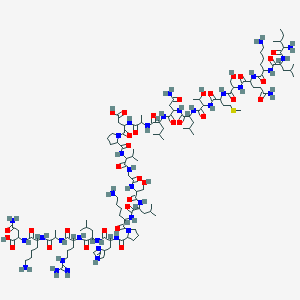
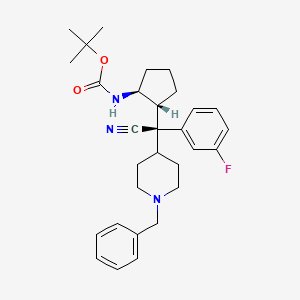
![(1R,5R,6S)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B14800617.png)
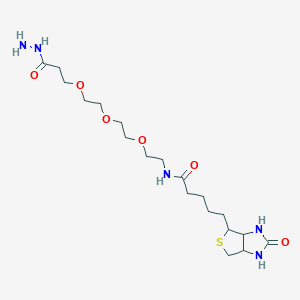
![3-bromo-N-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-4-methoxybenzamide](/img/structure/B14800647.png)
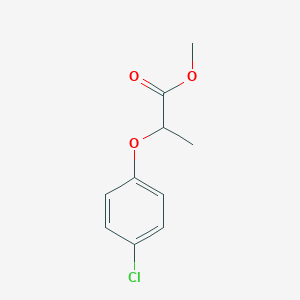
![N-(2,4-dimethylphenyl)-4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14800666.png)
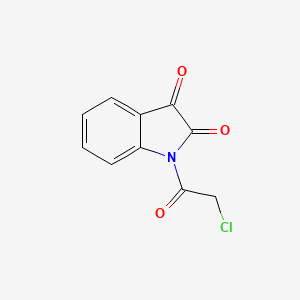
![(5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B14800697.png)
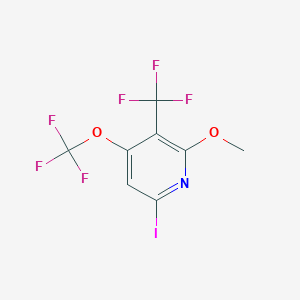
![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B14800708.png)
